
RO5353: A Technical Overview of a Potent p53-
MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: RO5353

Cat. No.: B10776096

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of RO5353, a potent and orally

active small-molecule inhibitor of the p53-MDM2 interaction. This guide details its chemical

structure, physicochemical properties, mechanism of action, pharmacological data, and

relevant experimental protocols, making it a valuable resource for researchers in oncology and

drug discovery.

Core Chemical Properties
RO5353 is a complex heterocyclic compound with a spiro-pyrrolidine core structure. Its key

chemical identifiers and properties are summarized below.
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Property Value Reference

IUPAC Name

(2S,3R,4R,5R)-N-(4-

Carbamoyl-2-

methoxyphenyl)-2'-chloro-4-(3-

chloro-2-fluorophenyl)-2-

neopentyl-5'-oxo-4',5'-

dihydrospiro[pyrrolidine-3,6'-

thieno[3,2-b]pyrrole]-5-

carboxamide

[1]

Chemical Formula C₂₉H₂₉Cl₂FN₄O₄S [1]

Molecular Weight 619.53 g/mol [1]

Exact Mass 618.1271 [1]

CAS Number 1360821-61-9 [1]

Synonyms RO-5353, RO 5353 [1]

Mechanism of Action: Restoring p53 Tumor
Suppression
RO5353 functions by disrupting the interaction between the tumor suppressor protein p53 and

its primary negative regulator, Murine Double Minute 2 (MDM2).[1][2][3][4] In many cancers

with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of

MDM2, which binds to p53 and promotes its degradation via the proteasome.[3]

By binding to MDM2, RO5353 blocks the p53-MDM2 interaction, leading to the stabilization

and activation of p53.[3] Activated p53 can then regulate the transcription of its target genes,

inducing cellular responses such as cell cycle arrest and apoptosis, thereby suppressing tumor

growth.[3][5]

Crystal structure analysis reveals that RO5353 occupies key pockets on the MDM2 protein that

are essential for p53 binding. Specifically, the 3-chloro-2-fluorophenyl group binds to the Leu26

pocket, the neopentyl group occupies the Phe19 pocket, and the 2-chlorothienyl[3,2-b]pyrrol-5-

one moiety is buried within the deep Trp23 pocket.[3]
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p53-MDM2 signaling pathway and the inhibitory action of RO5353.

Pharmacological Data
RO5353 has demonstrated high potency in both biochemical and cellular assays, showing

selective activity in cancer cells with wild-type p53.

Biochemical and Cellular Activity
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Assay Type
Cell
Line/Target

IC₅₀ (nM)
Selectivity
(Mutant vs. WT
p53)

Reference

Biochemical

Binding Assay
MDM2 6 N/A [3]

Antiproliferative

Assay (MTT)
SJSA (WT p53) 9 > 2777-fold [3]

Antiproliferative

Assay (MTT)

HCT116 (WT

p53)
100 > 250-fold [3]

Antiproliferative

Assay (MTT)
RKO (WT p53) 130 > 192-fold [3]

Antiproliferative

Assay (MTT)

SW480 (Mutant

p53)
> 25,000 N/A [3]

In Vivo Efficacy and Pharmacokinetics
In vivo studies using human osteosarcoma (SJSA1) xenografts in nude mice have shown

significant dose-dependent anti-tumor activity.

Study Type Animal Model Dosing Outcome Reference

Xenograft

Efficacy

SJSA1 Nude

Mice

3 mg/kg QD

(Oral)

Significant tumor

growth inhibition
[3]

Xenograft

Efficacy

SJSA1 Nude

Mice

10 mg/kg QD

(Oral)

Tumor

regression
[3]

Pharmacokinetic profiling in male C57 mice revealed an excellent profile for oral administration.
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PK Parameter IV Dosing (1 mg/kg)
Oral Dosing (5
mg/kg)

Reference

CL (mL/min/kg) 7.5 N/A [3]

Vdss (L/kg) 1.0 N/A [3]

t₁/₂ (h) 2.3 2.3 [3]

AUCinf (μM*h) 2.1 11.2 [3]

Cmax (μM) N/A 2.6 [3]

Bioavailability (F%) N/A 100% [3]

Key Experimental Protocols
The following methodologies are based on the primary research that characterized RO5353.[3]

[5]

Homogeneous Time-Resolved Fluorescence (HTRF)
Binding Assay
This biochemical assay quantifies the ability of RO5353 to inhibit the p53-MDM2 interaction.

Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled

anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).

Procedure:

Test compounds (like RO5353) are serially diluted in DMSO and added to a 384-well

plate.

MDM2 protein and p53 peptide are added to the wells and incubated.

Anti-GST antibody and Streptavidin-XL665 are added.

The plate is incubated to allow for binding and FRET signal development.
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Detection: The plate is read on a suitable HTRF reader, measuring fluorescence at 620 nm

(donor) and 665 nm (acceptor). The ratio of these signals is calculated.

Analysis: IC₅₀ values are determined by plotting the HTRF signal ratio against the compound

concentration and fitting the data to a four-parameter logistic model.

MTT Cellular Proliferation Assay
This assay measures the cytotoxic or cytostatic effects of RO5353 on cancer cell lines.

Cell Culture: Human cancer cell lines (e.g., SJSA-1, SW480) are cultured in appropriate

media and seeded into 96-well plates.

Compound Treatment: After allowing cells to adhere, they are treated with various

concentrations of RO5353 for a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated, allowing viable cells to metabolize MTT into formazan

crystals.

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals, resulting in a colored solution.

Measurement: The absorbance of the solution is measured using a microplate reader at a

specific wavelength (e.g., 570 nm).

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and

IC₅₀ values are derived from dose-response curves.

In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of RO5353 in a living organism.

Animal Model: Athymic nude mice are used.

Tumor Implantation: Human cancer cells (e.g., SJSA-1) are injected subcutaneously into the

flank of each mouse.
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Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 200 mm³).

Treatment: Mice are randomized into vehicle control and treatment groups. RO5353 is

administered orally once daily (QD) at specified doses.

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint: The study is concluded after a set duration or when tumors in the control group

reach a maximum allowed size. Efficacy is determined by comparing tumor growth between

treated and control groups.
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In Vitro Discovery & Validation
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Workflow for the evaluation of p53-MDM2 inhibitors like RO5353.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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